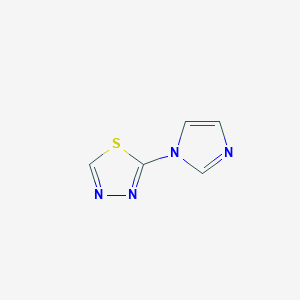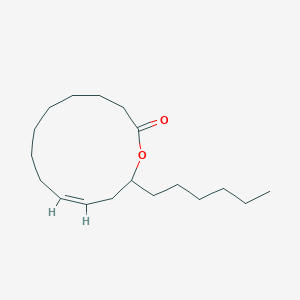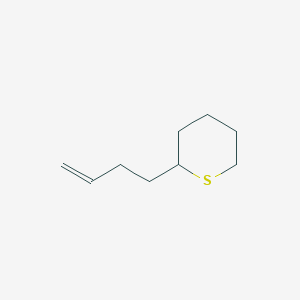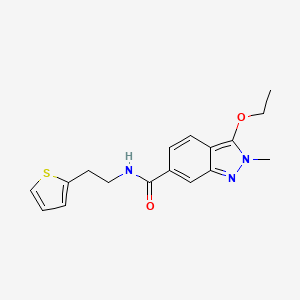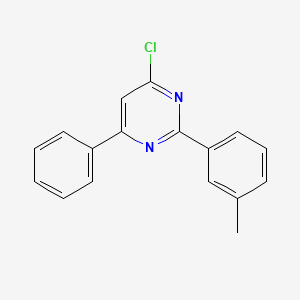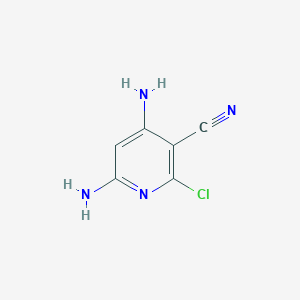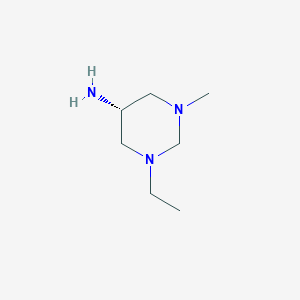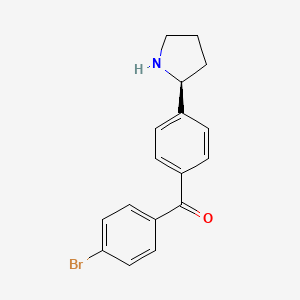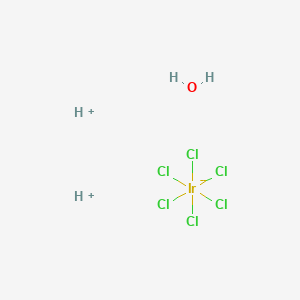
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol(R)-2-Hydroxy-2-phenylaceticacidsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenol derivatives under high pressure and temperature conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclohexanol core.
Formation of the Salt: The final step involves the reaction of the intermediate with ®-2-Hydroxy-2-phenylacetic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt
- (1S,2S)-2-(Amino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt
- (1S,2S)-2-(Benzylamino)cyclohexan-1-ol(S)-2-Hydroxy-2-phenylaceticacidsalt
Uniqueness
The uniqueness of (1S,2S)-2-(Benzylamino)cyclohexan-1-ol®-2-Hydroxy-2-phenylaceticacidsalt lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Propiedades
Fórmula molecular |
C21H27NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C13H19NO.C8H8O3/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6-7,12-15H,4-5,8-10H2;1-5,7,9H,(H,10,11)/t12-,13-;7-/m01/s1 |
Clave InChI |
IMVNPTTWISCOBD-DPYVBRNHSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canónico |
C1CCC(C(C1)NCC2=CC=CC=C2)O.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


